molecular formula C23H21BrN4O3S B15034646 5-{4-[(4-bromophenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide

5-{4-[(4-bromophenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide

Cat. No.: B15034646
M. Wt: 513.4 g/mol
InChI Key: NOZVOOJCFPJJPR-UHFFFAOYSA-N
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Description

The compound 5-{4-[(4-bromophenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide is a complex organic molecule that has garnered interest due to its potential applications in various scientific fields. This compound features a phthalazine core, which is known for its biological activity, and is further functionalized with a bromophenyl group, a hydroxyethyl group, and a methylbenzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(4-bromophenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the phthalazine core. One common method involves the cyclization of 2-(4-bromobenzoyl)benzoic acid with hydrazine hydrate . The resulting 4-(4-bromophenyl)phthalazinone can then be further functionalized through a series of reactions, including amination and sulfonation, to introduce the amino, hydroxyethyl, and methylbenzenesulfonamide groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-{4-[(4-bromophenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone, while substitution of the bromine atom could introduce a wide variety of functional groups depending on the nucleophile used.

Scientific Research Applications

5-{4-[(4-bromophenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide:

Mechanism of Action

The exact mechanism of action of 5-{4-[(4-bromophenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

5-{4-[(4-bromophenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide: can be compared with other phthalazine derivatives, such as:

The uniqueness of This compound lies in its combination of functional groups, which may confer a distinct set of biological activities and chemical reactivity.

Properties

Molecular Formula

C23H21BrN4O3S

Molecular Weight

513.4 g/mol

IUPAC Name

5-[4-(4-bromoanilino)phthalazin-1-yl]-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide

InChI

InChI=1S/C23H21BrN4O3S/c1-15-6-7-16(14-21(15)32(30,31)25-12-13-29)22-19-4-2-3-5-20(19)23(28-27-22)26-18-10-8-17(24)9-11-18/h2-11,14,25,29H,12-13H2,1H3,(H,26,28)

InChI Key

NOZVOOJCFPJJPR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)Br)S(=O)(=O)NCCO

Origin of Product

United States

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